

Comparative transcriptomics of brain tissue after 1-Methylpsilocin and psilocybin administration

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Comparative Transcriptomics of Brain Tissue: Psilocybin and 1-Methylpsilocin

A detailed guide for researchers on the transcriptomic effects of psilocybin with inferred comparisons to **1-Methylpsilocin**, a prodrug of LSD.

Disclaimer: Direct comparative transcriptomic studies on brain tissue after the administration of psilocybin and **1-Methylpsilocin** (a lysergamide and prodrug of LSD) are not currently available in the scientific literature. This guide provides a comprehensive overview of the transcriptomic effects of psilocybin, drawing upon recent research. Where relevant, and with explicit notation, inferred comparisons are made with lysergic acid diethylamide (LSD) to provide a potential, albeit indirect, perspective on the possible effects of **1-Methylpsilocin**.

Introduction

Psilocybin, a classic serotonergic psychedelic, has garnered significant attention for its potential therapeutic applications in various psychiatric disorders.^[1] Its profound and lasting effects on mood and perception are thought to be mediated, in part, by alterations in gene expression and neural plasticity.^{[1][2]} Understanding the transcriptomic landscape following psilocybin administration is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide summarizes key findings from recent

transcriptomics studies on psilocybin's effects on brain tissue and provides detailed experimental protocols for reference.

Data Presentation: Psilocybin-Induced Gene Expression Changes

The following tables summarize the differentially expressed genes (DEGs) in the mouse brain following psilocybin administration, as identified in a key single-nucleus RNA sequencing (snRNA-seq) study.

Table 1: Differentially Expressed Genes in Pyramidal Tract (PT) Neurons of the Mouse Medial Frontal Cortex After Psilocybin Administration (1 mg/kg, i.p.)

Time Point	Number of DEGs (FDR < 0.05)	Percentage Upregulated	Percentage Downregulated
1 hour	1698	57%	43%
2 hours	108	-	-
4 hours	103	-	-
24 hours	14	-	-
72 hours	822	35%	65%

Data extracted from a study by Liao et al., which highlights a biphasic transcriptional response to psilocybin.[\[1\]](#)

Table 2: Differentially Expressed Genes in Intratelencephalic (IT) Neurons of the Mouse Medial Frontal Cortex After Psilocybin Administration (1 mg/kg, i.p.)

Time Point	Number of DEGs (FDR < 0.05)
1 hour	High number of DEGs
2 hours	Waning number of DEGs
4 hours	Waning number of DEGs
24 hours	Waning number of DEGs
72 hours	Resurgence in the number of DEGs
Qualitative description based on the findings of Liao et al.[1]	

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

Single-Nucleus RNA Sequencing of Mouse Brain Tissue

This protocol outlines the key steps in a typical snRNA-seq experiment to assess transcriptomic changes following psilocybin administration.[1][3]

1. Animal Model and Drug Administration:

- Animals: C57BL/6J mice are commonly used.[1]
- Housing: Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[1]
- Drug Administration: Psilocybin (1 mg/kg) is administered via intraperitoneal (i.p.) injection.[1][4]

2. Tissue Collection and Nuclei Isolation:

- Time Points: Brain tissue, specifically the dorsal medial frontal cortex, is collected at various time points post-injection (e.g., 1, 2, 4, 24, and 72 hours).[1][3]

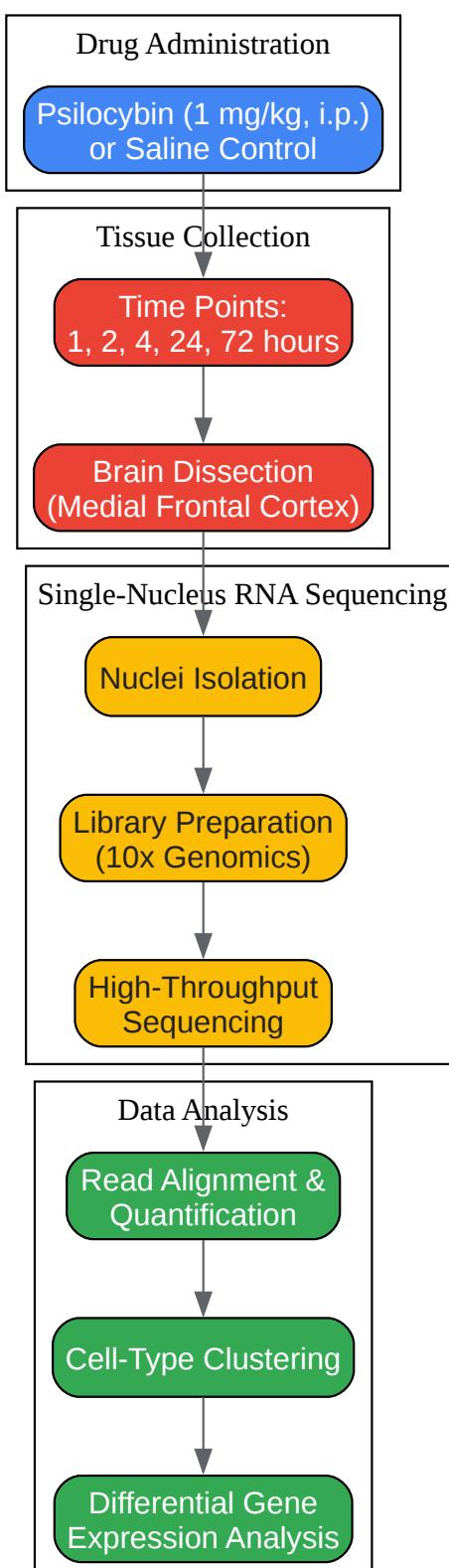
- Dissection: The brain is rapidly dissected, and the region of interest is microdissected in cold, RNase-free phosphate-buffered saline (PBS).[1]
- Storage: Samples are flash-frozen and stored at -80°C.[1]
- Nuclei Isolation: Nuclei are isolated from the brain tissue using a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, 3 mM MgCl₂, 0.1% Nonidet P40).[1][3]

3. Single-Nucleus RNA Sequencing and Analysis:

- Library Preparation: Single-nucleus suspensions are processed for library preparation using commercially available kits (e.g., 10x Genomics Chromium).
- Sequencing: Sequencing is performed on a high-throughput sequencing platform.
- Data Analysis:
 - Read Alignment and Quantification: Sequence reads are aligned to the reference genome, and gene expression is quantified.
 - Clustering and Cell-Type Identification: Unsupervised clustering is performed to identify different cell types based on their gene expression profiles.[3]
 - Differential Gene Expression Analysis: Pseudobulk analysis is often used to identify DEGs between experimental conditions.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

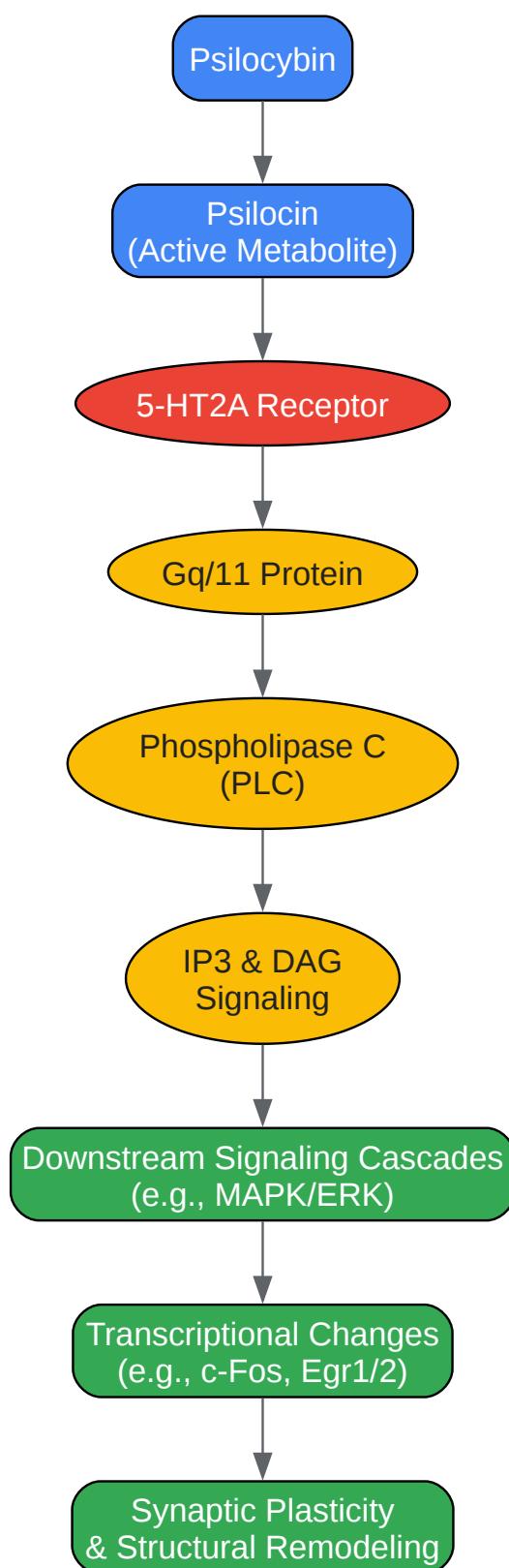


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Caption: Experimental workflow for snRNA-seq analysis of brain tissue after psilocybin administration.

Key Signaling Pathways

Psilocybin's effects on gene expression are intricately linked to its interaction with the serotonergic system, particularly the 5-HT2A receptor.^[5] This interaction initiates a cascade of intracellular signaling events that ultimately lead to changes in gene transcription.



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Caption: Simplified signaling pathway of psilocybin leading to transcriptional changes.

Comparative Insights and Future Directions

While direct comparative data is lacking, studies on LSD, for which **1-Methylpsilocin** is a prodrug, have also shown significant alterations in gene expression, particularly of immediate early genes like c-Fos and Egr2.^{[2][6]} Both psilocybin and LSD appear to converge on pathways related to synaptic plasticity.^{[1][2]} However, the specific gene targets and the temporal dynamics of their expression may differ between the two compounds.

Future research should prioritize direct comparative transcriptomic studies of psilocybin and **1-Methylpsilocin** to delineate their unique and shared molecular signatures. Such studies will be invaluable for understanding their distinct therapeutic potentials and for guiding the development of next-generation psychiatric medicines.

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